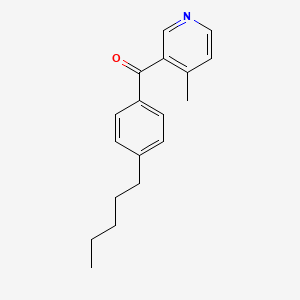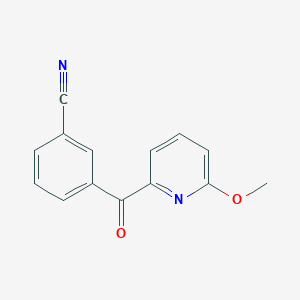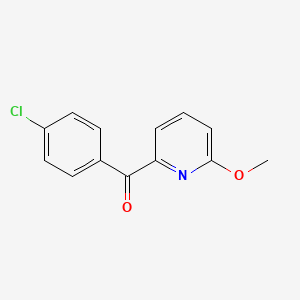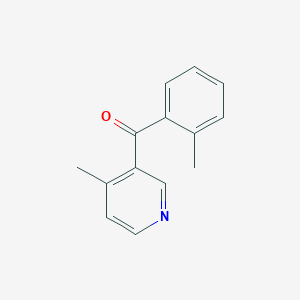
4-Methyl-3-(4-pentylbenzoyl)pyridine
Overview
Description
4-Methyl-3-(4-pentylbenzoyl)pyridine, also known as MPBP, is a synthetic compound that belongs to the family of pyridine derivatives. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Anticancer Potential
- Pyridine-Thiazole Hybrid Molecules: Research has shown that novel pyridine-thiazole hybrid molecules, related to 4-Methyl-3-(4-pentylbenzoyl)pyridine, have significant antiproliferative activity against various types of tumors including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds demonstrated a selective action towards cancer cells, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Chemical Synthesis and Applications
Alkyl Pyridin-3-ylisoxazole Carboxylates
The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, closely related to this compound, offers a framework for creating highly functionalized 3-pyridin-3-ylisoxazoles. These compounds are valuable in the development of diverse heterocyclic compounds (Ruano et al., 2005).
Corrosion Inhibition
Aryl pyrazole pyridine derivatives, akin to this compound, have been found to effectively inhibit the corrosion of copper in hydrochloric acid solutions. This indicates their potential application in corrosion prevention (Sudheer & Quraishi, 2015).
Fused Pyridine Derivatives Synthesis
Synthesis of new series of pyridine and fused pyridine derivatives, which are structurally similar to this compound, has been explored for various applications. These derivatives include isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives, highlighting the versatility of pyridine-based compounds (Al-Issa, 2012).
Pharmacological Research
- mGlu5 Receptor Antagonist: A pyridine derivative, similar to this compound, has been identified as a potent and highly selective antagonist of the mGlu5 receptor, showing potential for anxiety treatment (Cosford et al., 2003).
properties
IUPAC Name |
(4-methylpyridin-3-yl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-4-5-6-15-7-9-16(10-8-15)18(20)17-13-19-12-11-14(17)2/h7-13H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYRBPJHZDZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















